Tert-butyl 2,2-difluoro-7-azaspiro[3.5]nonane-7-carboxylate
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Overview
Description
Tert-butyl 2,2-difluoro-7-azaspiro[3.5]nonane-7-carboxylate is a synthetic organic compound with the molecular formula C13H21F2NO2 and a molecular weight of 261.31 g/mol . This compound is characterized by its spirocyclic structure, which includes a nitrogen atom and two fluorine atoms. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
The synthesis of tert-butyl 2,2-difluoro-7-azaspiro[3.5]nonane-7-carboxylate typically involves multiple steps. One common method starts with the preparation of 4-methylene piperidine-1-carboxylate from 4-hydroxypiperidine-1-carboxylate. This intermediate is then reacted with trichloroacetyl chloride to form the desired spirocyclic compound . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the proper formation of the spirocyclic structure.
Chemical Reactions Analysis
Tert-butyl 2,2-difluoro-7-azaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atoms, using reagents like sodium iodide or potassium fluoride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Tert-butyl 2,2-difluoro-7-azaspiro[3.5]nonane-7-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic uses includes investigations into its role as a precursor for drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of tert-butyl 2,2-difluoro-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, potentially inhibiting or activating their functions. The presence of fluorine atoms can enhance its binding affinity and selectivity, making it a potent compound for various biochemical pathways .
Comparison with Similar Compounds
Tert-butyl 2,2-difluoro-7-azaspiro[3.5]nonane-7-carboxylate can be compared with other spirocyclic compounds such as:
Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate: This compound lacks the fluorine atoms, which may affect its reactivity and binding properties.
Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate: The presence of a hydroxyl group instead of fluorine atoms can lead to different chemical behaviors and applications.
The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 2,2-difluoro-7-azaspiro[3.5]nonane-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21F2NO2/c1-11(2,3)18-10(17)16-6-4-12(5-7-16)8-13(14,15)9-12/h4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXWADDJRFNETM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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